molecular formula C7H9N3O4 B1658098 Ethyl 2-(4-nitroimidazol-1-yl)acetate CAS No. 59566-51-7

Ethyl 2-(4-nitroimidazol-1-yl)acetate

Cat. No.: B1658098
CAS No.: 59566-51-7
M. Wt: 199.16 g/mol
InChI Key: WGFYNFMJQWDXRS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitroimidazol-1-yl)acetate is a chemical compound belonging to the class of nitroimidazoles. It features a nitro group attached to an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-nitroimidazole and ethyl chloroacetate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

  • Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Different substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-nitroimidazol-1-yl)acetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound is used in biological studies to understand the behavior of nitroimidazoles in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and antitumor agents.

  • Industry: It is used in the chemical industry for the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

Ethyl 2-(4-nitroimidazol-1-yl)acetate is similar to other nitroimidazoles such as metronidazole and tinidazole. its unique structure and reactivity profile distinguish it from these compounds. While metronidazole is widely used as an antimicrobial agent, this compound may offer different biological activities and applications.

Comparison with Similar Compounds

  • Metronidazole

  • Tinidazole

  • Ornidazole

  • Secnidazole

  • Nimorazole

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Properties

IUPAC Name

ethyl 2-(4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)4-9-3-6(8-5-9)10(12)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFYNFMJQWDXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350578
Record name ST008460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59566-51-7
Record name ST008460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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